molecular formula C20H17N3O4 B2837057 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851094-94-5

4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2837057
CAS No.: 851094-94-5
M. Wt: 363.373
InChI Key: WXYOUFIOUZEKPE-UHFFFAOYSA-N
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Description

The compound 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features a benzamide core substituted with a benzyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a 5,6-dihydro-1,4-dioxin moiety. Its molecular formula is C₂₀H₁₈N₄O₆S (based on a closely related analog in ), and it shares structural similarities with other 1,3,4-oxadiazole derivatives designed for biological or pharmacological applications.

Properties

IUPAC Name

4-benzyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-18(21-20-23-22-19(27-20)17-13-25-10-11-26-17)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYOUFIOUZEKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related 1,3,4-oxadiazoles with variations in the benzamide substituents and the oxadiazole-linked heterocyclic groups. Key analogs include:

Key Observations:

Substituent Diversity :

  • Electron-Withdrawing Groups (e.g., 3-trifluoromethyl in Compound 19) may enhance binding to enzyme targets by increasing polarity.
  • Benzyl vs. Sulfamoyl Groups : The target’s benzyl group offers steric bulk compared to the sulfamoyl group in LMM5, which is associated with antifungal activity.
  • Halogenated Derivatives : The bromo-substituted Compound 21 highlights the role of halogens in improving compound stability and interaction with hydrophobic pockets.

Synthetic Challenges :

  • Yields vary significantly (e.g., 24% for Compound 23 vs. 60% for thiophene-linked analogs), suggesting steric or electronic factors influence coupling efficiency.
  • General Procedures A/B (using 4B/4C catalysts and benzoyl chlorides) are common for oxadiazole formation but may require optimization for bulky substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and coupling of the benzamide backbone. Key steps include:

  • Oxadiazole formation : Use dehydrating agents like POCl₃ or carbodiimides under reflux conditions .
  • Benzamide coupling : Employ peptide coupling reagents (e.g., HATU or DCC) with controlled pH (6–8) to minimize side reactions .
  • Yield optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and oxadiazole/dioxin ring connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. What functional groups in this compound drive its biological activity, and how can they be modified to enhance efficacy?

  • Methodological Answer :

  • Key groups : The oxadiazole ring (electron-deficient) and benzamide backbone are critical for target binding. The dioxin moiety may influence solubility and metabolic stability .
  • Modification strategies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide to enhance receptor affinity .
  • Replace the dioxin group with morpholine or piperazine rings to improve pharmacokinetics .
  • Validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer :

  • Data triangulation : Cross-reference results from independent assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) .
  • Structural analogs : Compare substituent effects; e.g., sulfonamide vs. morpholine groups in analogs show divergent cytotoxicity profiles .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .

Q. What advanced analytical techniques are recommended for studying this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures and crystallinity changes .

Q. How can computational modeling predict this compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., HDACs or PARPs). Focus on hydrogen bonding with oxadiazole and π-π stacking with benzamide .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
  • QSAR models : Train models on analogs to correlate substituent electronegativity with bioactivity .

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